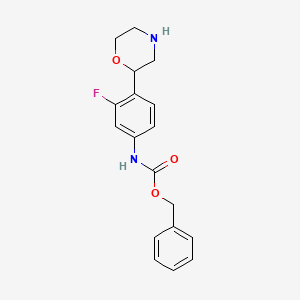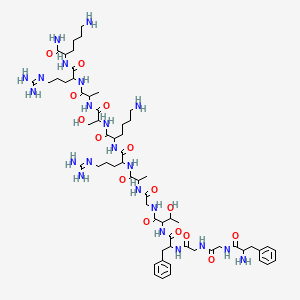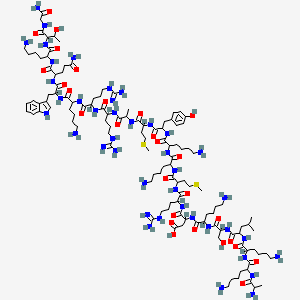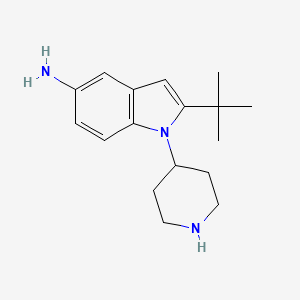![molecular formula C12H22N4O4 B15286133 2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in photoaffinity labeling and cross-linking studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine typically involves multiple steps, starting with the preparation of the diazirine moiety. The diazirine ring is synthesized through a series of reactions involving the formation of a diazo compound, followed by cyclization. The lysine derivative is then introduced through a coupling reaction, often using carbodiimide reagents to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Photoactivation: The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the diazirine moiety.
Coupling Reactions: The lysine derivative can be coupled with other molecules through amide bond formation.
Common Reagents and Conditions
UV Light: Used for photoactivation of the diazirine ring.
Carbodiimides: Commonly used in coupling reactions to facilitate amide bond formation.
Nucleophiles: Employed in substitution reactions to modify the diazirine moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photoactivation of the diazirine ring typically results in the formation of a carbene intermediate, which can then react with nearby molecules to form covalent bonds.
Aplicaciones Científicas De Investigación
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Industry: Utilized in the development of biosensors and other analytical tools.
Mecanismo De Acción
The primary mechanism of action for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine involves the photoactivation of the diazirine ring. Upon exposure to UV light, the diazirine ring forms a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The lysine derivative provides a functional handle for coupling the compound to various biomolecules, enhancing its utility in biological studies.
Comparación Con Compuestos Similares
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine can be compared to other photo-reactive compounds, such as:
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Another diazirine-containing compound used for immobilizing protein targets onto surfaces.
Sulfo-NHS-LC-Diazirine: A diazirine-based cross-linker used in protein labeling and cross-linking studies.
The uniqueness of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine lies in its combination of a diazirine ring with a lysine derivative, providing both photo-reactive and coupling functionalities.
Propiedades
Fórmula molecular |
C12H22N4O4 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18) |
Clave InChI |
RZJVINTUKBDURT-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)


![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)

